Fosfina, (2-metilpropil)-

Descripción general

Descripción

Synthesis Analysis

A Pfitzinger reaction of isatin with 2-methyl-(4-oxopent-2-yl)dialkyl(diphenyl)phosphine oxides was used to synthesize new derivatives of 4-quinolinecarboxylic acids . Another process of phosphine production by phosphate-reducing bacteria Pseudescherichia sp. SFM4 has been well studied .Molecular Structure Analysis

Phosphines are one of the few ligands that have been extensively studied over the last few decades to an extent that the systematic fine tuning of the sterics and electronics can now be achieved with certain degree of predictability .Chemical Reactions Analysis

Tertiary phosphines have been extensively developed as effective organic catalysts/reagents to promote various modern organic transformations in both racemic and enantioselective fashions . Their applications in radical generation and reactions remain relatively less explored .Physical and Chemical Properties Analysis

Phosphine (PH₃) is a colorless, flammable, and explosive gas at room temperature that smells like garlic or decaying fish . Exposure to phosphine may cause nausea, vomiting, stomach pain, diarrhea, thirst, muscle pain, difficulty breathing, and fluid in the lungs .Aplicaciones Científicas De Investigación

Transformaciones de Química Orgánica

Las fosfinas terciarias, como la isobutilfosfina, se han desarrollado ampliamente como catalizadores/reactivos orgánicos efectivos para promover diversas transformaciones orgánicas modernas tanto en forma racémica como enantioselectiva . Se utilizan para promover reacciones radicales, que son menos exploradas pero que recientemente han ganado popularidad .

Generación y Reacciones Radicales

Las especies radicales centradas en fosfina, generadas a partir de varias fosfinas terciarias a través de procesos de transferencia de carga fosfina-oxidante, catálisis fotoredox y oxidaciones electroquímicas, pueden dar lugar a muchos modos de activación y reacciones sin precedentes . Estas especies radicales ofrecen enfoques sintéticos novedosos y prometedores para estructuras moleculares desafiantes .

Producción Microbiana de Fosfina

La fosfina se origina en la etapa bioquímica de las bacterias funcionales que sintetizan piruvato . Agitar la masa bacteriana agregada y suministrar hidrógeno puro podría conducir a un aumento del 40 y 44% en la producción de fosfina, respectivamente . La fosfina se produce cuando las células bacterianas se aglomeran en el reactor .

Grupos Bioisostéricos

Los ácidos fosfínicos y sus derivados, como la isobutilfosfina, se consideran grupos bioisostéricos . Se utilizan para mejorar la eficacia y la selectividad o para modificar la sensibilidad a las transformaciones metabólicas mediante la alteración de las propiedades químico-físicas .

Química de Coordinación de Metales

Las fosfinas son omnipresentes en toda la química de coordinación de metales y sustentan algunos de los catalizadores de metales de transición homogéneos más famosos . Se utilizan en interconversiones de grupos funcionales, síntesis de heterociclos, complejos metálicos y su aplicación en síntesis .

Síntesis Total de Productos Naturales

Las fosfinas, como la isobutilfosfina, se utilizan en la síntesis total de productos naturales . Se utilizan para promover diversas transformaciones orgánicas modernas tanto en forma racémica como enantioselectiva .

Mecanismo De Acción

- Specifically, it interacts with hydroxyapatite binding sites on bony surfaces, especially those undergoing active resorption .

- When osteoclasts begin to resorb bone impregnated with isobutylphosphine, the released compound impairs osteoclasts in several ways:

- Additionally, isobutylphosphine decreases osteoclast progenitor development, recruitment, and promotes osteoclast apoptosis .

- Although it inhibits bone resorption, it may indirectly affect bone formation by altering the coupling between resorption and formation .

- It also appears to have an anti-apoptotic effect on osteocytes and osteoblasts, preventing their apoptosis .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Isobutylphosphine is involved in various biochemical reactions. It originates from the biochemical stage of functional bacteria that synthesize pyruvate

Metabolic Pathways

Isobutylphosphine may be involved in certain metabolic pathways. Phosphine, the parent compound, is known to originate from the biochemical stage of functional bacteria that synthesize pyruvate

Propiedades

IUPAC Name |

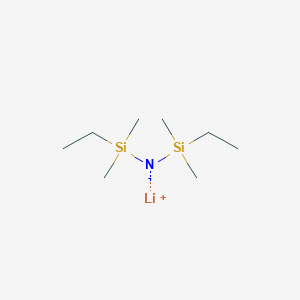

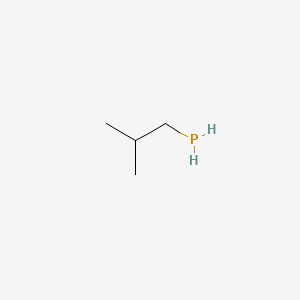

2-methylpropylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11P/c1-4(2)3-5/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBIZRLVIDXDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193221 | |

| Record name | Phosphine, (2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4023-52-3 | |

| Record name | Phosphine, (2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, (2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of isobutylphosphine in materials science?

A1: Isobutylphosphine (IBP) and its derivative, tertiarybutylphosphine, have been investigated as alternative phosphorus sources in organometallic vapor phase epitaxy (OMVPE) for the growth of indium phosphide (InP) semiconductor materials. [, ] These compounds are less pyrophoric and toxic compared to phosphine, offering safety advantages. Research shows that IBP decomposes into phosphine and various organic compounds, with the generated phosphine further decomposing to provide phosphorus for InP growth. [] The resulting InP layers exhibit comparable photoluminescence and electrical properties to those grown using traditional phosphine sources. []

Q2: How is isobutylphosphine used in analytical chemistry?

A2: While isobutylphosphine itself isn't directly used, a closely related compound, tri-isobutylphosphine sulfide (Cyanex 471x), plays a significant role in analytical chemistry, particularly in silver analysis.

- Silver Preconcentration: Cyanex 471x acts as a carrier molecule in various liquid-phase microextraction techniques, selectively extracting silver from aqueous solutions. This preconcentration step allows for the detection of ultra-trace levels of silver (ng L-1 range) in complex matrices like seawater using techniques like atomic absorption spectrometry. [, , , , ]

- Nanoparticle Synthesis: Cyanex 471x facilitates the controlled synthesis of silver sulfide nanoparticles. By acting as both an extractant and a stabilizer, it enables the phase transfer of silver from aqueous solutions to an organic phase, where it reacts with a sulfur source to form nanoparticles with controlled size. []

Q3: How does the structure of tri-isobutylphosphine sulfide contribute to its effectiveness in silver extraction?

A3: Tri-isobutylphosphine sulfide exhibits a strong affinity for silver ions due to the presence of the sulfur atom. This sulfur atom acts as a soft donor ligand, forming a stable complex with the soft acceptor silver ion. The bulky isobutyl groups surrounding the phosphorus atom likely contribute to the selectivity of the extractant by hindering the complexation with other metal ions. [, ]

Q4: What are the advantages of using hollow fiber-supported liquid membranes (HF-SLM) with tri-isobutylphosphine sulfide for silver extraction?

A4: HF-SLM systems utilizing tri-isobutylphosphine sulfide offer several advantages for silver extraction:

- High Enrichment Factors: They allow for significant preconcentration of silver from large sample volumes into a small acceptor solution, enhancing sensitivity. []

- Environmental Friendliness: Compared to traditional liquid-liquid extraction, HF-SLM reduces solvent consumption and waste generation, aligning with green chemistry principles. []

- Versatility: By modifying the fiber material and extraction conditions, HF-SLM systems can be tailored for specific applications, including metal speciation studies. []

Q5: Are there any challenges associated with using tri-isobutylphosphine sulfide in silver extraction?

A5: While effective, using tri-isobutylphosphine sulfide presents some considerations:

- Optimization: Achieving optimal extraction efficiency requires careful optimization of factors like extractant concentration, sample pH, and the presence of interfering ions. [, ]

- Fiber Selection: The choice of polymeric fiber for HF-SLM significantly impacts extraction efficiency, stability, and suitability for speciation studies. []

Q6: Beyond silver, what other applications does tri-isobutylphosphine sulfide have?

A6: Research suggests tri-isobutylphosphine sulfide shows potential for the separation of other noble metals like gold and, to a lesser extent, palladium. [] This selectivity makes it a promising candidate for developing new methods for recovering and purifying precious metals.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-nitrophenyl)methyl (5R)-6-[(1R)-1-hydroxyethyl]-3-[2-[(4-nitrophenyl)methoxycarbonylamino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1623519.png)

![[1-(2-Phenylethyl)piperidin-3-yl]methylamine](/img/structure/B1623525.png)

![3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B1623528.png)

![1-[(4E)-6-bromo-4-hydroxyimino-2,3-dihydroquinolin-1-yl]-2-methylpropan-1-one](/img/structure/B1623530.png)